molecular formula C9H4F4O4 B12962457 4-fluoro-3-(trifluoromethyl)phthalic Acid

4-fluoro-3-(trifluoromethyl)phthalic Acid

Cat. No.: B12962457
M. Wt: 252.12 g/mol
InChI Key: DFHZUFZXENRHCB-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phthalic acid is an organic compound with the molecular formula C9H4F4O4 It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(trifluoromethyl)phthalic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phthalic acid precursor. One common method involves the use of trifluoroacetic acid and fluorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or copper, to facilitate the substitution reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The raw materials used are typically inexpensive and readily available, making the process cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)phthalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)phthalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
  • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, 4-fluoro-3-(trifluoromethyl)phthalic acid is unique due to its specific substitution pattern on the phthalic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C9H4F4O4

Molecular Weight

252.12 g/mol

IUPAC Name

4-fluoro-3-(trifluoromethyl)phthalic acid

InChI

InChI=1S/C9H4F4O4/c10-4-2-1-3(7(14)15)5(8(16)17)6(4)9(11,12)13/h1-2H,(H,14,15)(H,16,17)

InChI Key

DFHZUFZXENRHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F

Origin of Product

United States

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